ethyl 4-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate
Description
This compound features a piperazine ring substituted at the 1-position with an ethyl carboxylate group and at the 4-position with an azetidine-3-carbonyl moiety. The azetidine ring is further modified with a 4-fluoro-1,3-benzothiazol-2-yl group, which introduces aromaticity, electron-withdrawing fluorine, and sulfur-containing heterocyclic properties. Its synthesis likely involves coupling reactions between azetidine and benzothiazole precursors, followed by piperazine functionalization .
Properties
IUPAC Name |
ethyl 4-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-2-26-18(25)22-8-6-21(7-9-22)16(24)12-10-23(11-12)17-20-15-13(19)4-3-5-14(15)27-17/h3-5,12H,2,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFSAKWVESCUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4-fluoroaniline with carbon disulfide and chlorine gas in the presence of a base.
Synthesis of the Azetidine Ring: The azetidine ring is formed by cyclization of an appropriate precursor, such as a β-amino alcohol, under acidic conditions.
Coupling of Benzothiazole and Azetidine Rings: The benzothiazole and azetidine rings are coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base.
Formation of the Piperazine Ring: The piperazine ring is introduced by reacting the intermediate with piperazine in the presence of a suitable solvent, such as dichloromethane.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Ethyl 4-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular metabolic pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
- Ethyl 4-(1-(6-Methoxybenzo[d]thiazol-2-yl)Azetidine-3-Carbonyl)Piperazine-1-Carboxylate (): Difference: Replaces the 4-fluoro substituent with a 6-methoxy group on the benzothiazole ring. This may decrease binding affinity to targets requiring electron-deficient aromatic systems. Activity: No direct bioactivity data, but methoxy-substituted benzothiazoles are often associated with altered pharmacokinetics (e.g., increased metabolic stability) .
- Ethyl 4-[4-[(3-Ethyl-4-Fluoro-1,3-Benzothiazol-2-ylidene)Carbamoyl]Phenyl]SulfonylPiperazine-1-Carboxylate (): Difference: Introduces a sulfonylphenyl-carbamoyl linker and an ethyl group on the benzothiazole. The ethyl group adds steric bulk, which may hinder binding in compact active sites. Activity: Fluorine retention maintains electronic effects, while the carbamoyl linker could facilitate hydrogen bonding .
Variations in the Heterocyclic Core
- Ethyl 4-{4-[N'-(4-Fluoro-1,3-Benzothiazol-2-yl)Hydrazinecarbonyl]Benzenesulfonyl}Piperazine-1-Carboxylate (): Difference: Replaces the azetidine-carbonyl group with a hydrazine-linked benzenesulfonyl moiety. Impact: The hydrazine linker introduces conformational flexibility, while the sulfonyl group increases polarity. This may enhance water solubility but reduce membrane permeability. Activity: No specific data, but sulfonyl groups are common in protease inhibitors due to their hydrogen-bonding capacity .
- Ethyl 4-[1-(4-Chloro-3-Fluorobenzyl)-3-Piperidinyl]-1-Piperazinecarboxylate (): Difference: Substitutes the benzothiazole-azetidine unit with a 4-chloro-3-fluorobenzyl-piperidine group. Activity: Piperidine’s six-membered ring offers greater flexibility than azetidine, possibly affecting target selectivity .
Functional Group Modifications
- Ethyl 4-[1-(4-Fluorophenyl)-2,5-Dioxopyrrolidin-3-yl]Piperazine-1-Carboxylate (): Difference: Replaces benzothiazole-azetidine with a fluorophenyl-dioxopyrrolidinyl group. The fluorophenyl retains aromaticity but lacks sulfur-mediated interactions. Activity: Fluorophenyl derivatives are common in CNS drugs due to blood-brain barrier penetration .
Key Comparative Data Table
Research Findings and Implications
- Fluorine vs. Methoxy : Fluorine’s electron-withdrawing nature enhances binding in electron-deficient environments (e.g., kinase active sites), while methoxy may improve metabolic stability .
- Azetidine vs.
- Sulfonyl/Carbamoyl Linkers : These groups enhance solubility but may reduce cell permeability, suggesting a trade-off in drug design .
Biological Activity
Ethyl 4-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate is a complex organic compound that has garnered attention in biological research due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
The compound features several significant structural components:
- Benzothiazole ring : Known for its biological activity, often involved in enzyme inhibition.
- Azetidine ring : Provides unique reactivity and binding properties.
- Piperazine moiety : Commonly associated with various pharmacological activities.
The IUPAC name for this compound is this compound, with the CAS number 1286711-29-2.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzothiazole component is known to inhibit various enzymes, which may include proteases and kinases. This inhibition can disrupt cellular signaling pathways.
- Receptor Modulation : The piperazine structure may enable the compound to interact with neurotransmitter receptors, potentially influencing neurological functions.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer activity. For instance, derivatives containing benzothiazole have been shown to induce apoptosis in cancer cells by activating caspase pathways. This compound may demonstrate similar effects due to its structural similarity to known anticancer agents.
Anti-inflammatory Effects
Research into related piperazine derivatives suggests potential anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Study 1: Enzyme Inhibition
A study evaluated piperazine derivatives for their ability to inhibit human acetylcholinesterase (AChE). The results indicated that certain derivatives effectively bind to the active site of AChE, suggesting that this compound could similarly interact with this enzyme, potentially leading to therapeutic applications in neurodegenerative diseases like Alzheimer's disease .
Study 2: Anticancer Activity
In vitro tests on benzothiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. Compounds were found to induce apoptosis through mitochondrial pathways. Given the structural similarities, this compound is hypothesized to exhibit comparable anticancer properties .
Comparative Table of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-[1-(benzothiazol-2-yl)azetidine] | Lacks fluorine | Moderate anticancer activity |
| Ethyl 4-[1-(4-chloro-benzothiazol)] | Chlorine instead of fluorine | Lower potency than fluorinated analogs |
| Ethyl 4-[1-(4-methylbenzothiazol)] | Methyl group addition | Enhanced solubility but reduced binding affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
